N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are bacterial cells . It is a type of aggregation-induced emission luminogen (AIEgen), which are promising candidates for bacterial imaging and detection .
Mode of Action
The compound interacts with its targets through a mechanism that involves the induction of fluorescence . Specifically, it is suggested that the triphenylamine moiety of the compound, rather than the positively charged pyridine group, first contacts the cell membrane . Once the compound is fully inserted into the cell membrane, the hydrophobic triphenylamine moiety is located in the hydrophobic core of the cell membrane, restricting the molecular rotation of the compound, thereby inducing fluorescence “turn-on” and “lighting up” the bacteria .
Biochemical Pathways
The compound affects the pathways related to bacterial cell membrane integrity . The insertion of the compound into the cell membrane and the subsequent fluorescence “turn-on” can disrupt the normal function of the cell membrane, leading to bacterial death .
Pharmacokinetics
Given its mode of action, it is likely that its bioavailability is influenced by its ability to interact with bacterial cell membranes and induce fluorescence .
Result of Action
The result of the compound’s action is the death of bacterial cells . By disrupting the integrity of the bacterial cell membrane, the compound causes the bacteria to die .
Action Environment
The action of the compound can be influenced by environmental factors such as light exposure . As a type of AIEgen, the compound’s ability to induce fluorescence and kill bacteria is dependent on light, making it a potential candidate for photodynamic therapy .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-18-7-8(11(21-2)6-12(18)19)14(20)15-9-4-3-5-10-13(9)17-22-16-10/h3-7H,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIIPGRRVGYDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.